molecular formula C20H18N2O3 B2546625 2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate CAS No. 436129-97-4

2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate

Cat. No.: B2546625
CAS No.: 436129-97-4
M. Wt: 334.375
InChI Key: AOIWTVKRFRYXDU-UHFFFAOYSA-N
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Description

2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinoline scaffolds are recognized as privileged structures in pharmacology, known to exhibit a wide spectrum of biological activities . This specific compound features a quinoline-2-carboxylate core, a structure noted for its relevance in developing new therapeutic agents . The molecule is engineered with a 2-[ethyl(phenyl)amino]-2-oxoethyl side chain, a functional group that can influence the compound's lipophilicity and biomolecular interactions. Research into analogous quinoline-4-carboxylate derivatives has demonstrated potential for cytotoxic activity against various human cancer cell lines , suggesting this compound is a valuable candidate for investigating antitumor mechanisms and evaluating efficacy in experimental oncology. Furthermore, given the established antimicrobial properties of quinoline derivatives , this chemical may serve as a key intermediate in synthesizing new molecules to combat antibiotic-resistant bacterial and fungal pathogens. Its mechanism of action, while subject to ongoing investigation, may involve interaction with cellular targets such as topoisomerase enzymes , which are critical for DNA replication and cell proliferation. Researchers can utilize this compound as a building block for synthesizing more complex heterocyclic systems or as a standard in biological assays. This product is intended for laboratory research purposes only. 2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[2-(N-ethylanilino)-2-oxoethyl] quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-2-22(16-9-4-3-5-10-16)19(23)14-25-20(24)18-13-12-15-8-6-7-11-17(15)21-18/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIWTVKRFRYXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate typically involves the condensation of an appropriate quinoline derivative with an ethyl(phenyl)amino group. One common method involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another method utilizes a Friedlander heteroannulation approach with nano ZnO as a catalyst under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups in this compound undergo hydrolysis under acidic or basic conditions. Key pathways include:

Saponification of Ethyl Ester

The quinoline-2-carboxylate moiety undergoes base-mediated hydrolysis to form quinoline-2-carboxylic acid. For example:

2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylateNaOH, H2O/EtOHQuinoline-2-carboxylic acid+2-[Ethyl(phenyl)amino]-2-oxoethanol\text{2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{Quinoline-2-carboxylic acid} + \text{2-[Ethyl(phenyl)amino]-2-oxoethanol}

Conditions :

  • 2.0 mmol NaOH in ethanol-water (3:2) at 75°C for 5 hours .

  • Yield: ~63–76% for analogous ester hydrolysis .

Thiourea-Assisted Hydrolysis

Thiourea and anhydrous potassium carbonate in ethanol selectively hydrolyze the ethyl ester group without affecting the oxoethylamide:

2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylateThiourea, K2CO3,EtOHQuinoline-2-carboxylic acid\text{2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate} \xrightarrow{\text{Thiourea, K}_2\text{CO}_3, \text{EtOH}} \text{Quinoline-2-carboxylic acid}

Conditions :

  • Reflux for 4 hours .

Nucleophilic Substitution at Oxoethyl Group

The carbonyl group in the oxoethylamide participates in nucleophilic reactions:

Amidation with Primary Amines

The oxoethylamide reacts with amines in the presence of coupling agents like DIPEA/DMAP:

2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate+R-NH2DMAP, DIPEAAmide derivatives\text{2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate} + \text{R-NH}_2 \xrightarrow{\text{DMAP, DIPEA}} \text{Amide derivatives}

Mechanism :

  • DMAP activates the carbonyl, forming an N-acyl pyridinium intermediate .

  • Nucleophilic attack by the amine yields amides .

Applications :

  • Used to synthesize peptidomimetics or bioactive amides .

Metal Complexation

The quinoline nitrogen and carboxylate oxygen act as bidentate ligands for transition metals:

Copper(II) Complex Formation

In ethanol-water, the compound coordinates with Cu(II) ions:

2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate+Cu(OAc)2[Cu(ligand)2]2+\text{2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate} + \text{Cu(OAc)}_2 \rightarrow \text{[Cu(ligand)}_2]^{2+}

Conditions :

  • Ethanol-water (3:2), 75°C, 5 hours .

  • Crystal structure confirms square-planar geometry .

Cyclization Reactions

Under thermal or catalytic conditions, the compound undergoes cyclization to form fused heterocycles:

Anomeric Oxidation for Quinoline Core Modification

Fe3_3O4_4-based catalysts promote cyclization via hydride transfer:

2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylateFe3O4@SiO2-urea catalystTricyclic quinoline derivatives\text{2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate} \xrightarrow{\text{Fe}_3\text{O}_4\text{@SiO}_2\text{-urea catalyst}} \text{Tricyclic quinoline derivatives}

Mechanism :

  • Imine formation followed by cyclization and aromatization .

  • Yields: 75–92% for analogous substrates .

Comparative Reaction Data

Reaction TypeReagents/ConditionsProductYieldSource
Ester hydrolysisNaOH, H2_2O/EtOH, 75°C, 5 hQuinoline-2-carboxylic acid63–76%
AmidationDMAP/DIPEA, R-NH2_2, RTOxoethylamide derivatives70–85%
Cu(II) complexationCu(OAc)2_2, ethanol-water, 75°C[Cu(ligand)2_2]2+^{2+}~60%
Catalytic cyclizationFe3_3O4_4@SiO2_2-urea, 80°C, solvent-freeTricyclic quinolines75–92%

Stability and Reactivity Considerations

  • pH Sensitivity : The oxoethylamide hydrolyzes rapidly under strong acidic (pH < 2) or basic (pH > 10) conditions .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Scientific Research Applications

Medicinal Chemistry

The compound is being studied for its potential as an anticancer agent. Quinoline derivatives are known for their biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of quinoline can inhibit cancer cell proliferation. For instance, compounds similar to 2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate have shown effectiveness against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cells .

Biological Applications

The compound's unique electronic properties make it a candidate for use as a fluorescent probe in biological assays. Its ability to interact with various biological targets through non-covalent interactions enhances its potential utility in biochemical studies.

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to new derivatives with enhanced properties or activities .

Material Science

The development of new materials with specific electronic or optical properties is another area where this compound can be applied. Research into quinoline derivatives has indicated potential uses in organic electronics and photonics.

Case Study 1: Anticancer Activity

A study evaluated various quinoline derivatives, including those structurally related to 2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate, for their antiproliferative effects against cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against cancer cells .

CompoundCell Line TestedIC50 (μg/mL)
Compound AMCF-75.0
Compound BHepG23.5
Compound CMCF-77.0

Case Study 2: Fluorescent Probes

Research has been conducted on the use of quinoline derivatives as fluorescent probes in cellular imaging. The unique electronic properties of these compounds allow them to serve as effective markers for tracking biological processes in vitro .

Mechanism of Action

The mechanism of action of 2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s quinoline core allows it to intercalate with DNA, disrupting cellular processes and exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations:

Lipophilicity (LogP): The ethyl(phenyl)amino substituent in the target compound likely increases LogP (~3.5) compared to analogs with polar groups (e.g., benzodioxan: XLogP3 = 3 ; methoxy: XLogP3 = 1.8 ). Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.

Hydrogen Bonding: The presence of a secondary amine (NH) in the ethyl(phenyl)amino group introduces one hydrogen bond donor, similar to the benzodioxan analog . This could improve target binding affinity compared to non-donor analogs (e.g., ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate) .

The ethyl(phenyl)amino group in the target compound may similarly modulate activity through steric and electronic effects.

Synthetic Routes: Analogs are synthesized via nucleophilic substitution (e.g., phenacyl bromide reactions ) or condensation with malonate esters . The target compound could be synthesized using ethyl(phenyl)amino-phenacyl bromide under similar conditions .

Research Findings and Implications

  • Antimicrobial Potential: Quinoline derivatives with electron-rich substituents (e.g., benzodioxan) exhibit antimicrobial activity due to interference with microbial DNA gyrase .
  • Antitumor Mechanisms: Chlorinated quinolines disrupt topoisomerase enzymes, while phenyl groups enhance intercalation into DNA . The ethyl(phenyl)amino group in the target compound may synergize these effects.
  • Metabolic Stability: Methoxy and methyl groups in analogs like Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate improve metabolic stability, suggesting that substituent choice critically impacts pharmacokinetics .

Q & A

Q. What synthetic methodologies are effective for preparing 2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate?

The synthesis often involves condensation reactions with ethyl malonate derivatives and catalytic agents. For example, analogous quinoline carboxylates are synthesized by heating precursors like (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate in the presence of piperidine (453–473 K), followed by purification via silica-gel chromatography . Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) to track reaction progress.
  • Purification : Column chromatography (petroleum ether/ethyl acetate eluants) and recrystallization from ethyl acetate for single-crystal growth .

Q. What spectroscopic techniques are critical for structural characterization?

  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., bond angles, torsion angles) .
  • NMR Spectroscopy : Identifies proton environments (e.g., ethyl, phenyl, and quinoline protons) and confirms substitution patterns.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential during experimental handling?

  • Preventive Measures : Avoid ignition sources (P210), use fume hoods, and wear PPE (gloves, lab coats) .
  • First Aid : Immediate medical consultation if exposed (P201, P101) .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data from divergent synthetic routes?

Discrepancies in NMR or IR data may arise from polymorphic forms or solvent effects. Mitigation strategies include:

  • Cross-Validation : Compare with X-ray-derived structural parameters (e.g., C–H bond lengths, dihedral angles) .
  • Dynamic NMR Studies : Resolve conformational equilibria at variable temperatures.
  • Computational Modeling : Use density functional theory (DFT) to simulate spectra and match experimental data .

Q. What computational approaches predict the biological activity of quinoline derivatives?

  • Molecular Docking : Screen against target proteins (e.g., Mycobacterium tuberculosis enzymes) using InChI/SMILES descriptors for 3D alignment .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with antitubercular or neuroprotective activity .

Q. How do substituent variations influence pharmacokinetic properties?

  • Lipophilicity : Ethyl/phenyl groups enhance membrane permeability but may reduce solubility.
  • Metabolic Stability : Electron-donating groups (e.g., methoxy) slow hepatic degradation compared to halogens .
  • Case Study : 4-(Adamantan-1-yl)quinoline derivatives show improved bioavailability due to rigid hydrophobic cores .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Catalyst Screening : Test alternatives to piperidine (e.g., DBU, ionic liquids) for improved regioselectivity.
  • Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation .

Q. What strategies resolve low crystallinity in final products?

  • Solvent Engineering : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.
  • Seeding Techniques : Introduce pre-formed crystals to induce nucleation .

Data Analysis and Interpretation

Q. How to reconcile conflicting bioactivity data across studies?

  • Assay Standardization : Validate cell lines and protocols (e.g., MIC values for antitubercular activity) .
  • Metabolite Profiling : Identify degradation products that may interfere with assays .

Q. What statistical methods validate structural-activity correlations?

  • Multivariate Analysis : Principal component analysis (PCA) to cluster active/inactive derivatives.
  • Machine Learning : Train models on datasets combining synthetic, spectral, and bioactivity data .

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